3-Hydrazino-6-methyl-1,2,4-triazin-5-ol

Medicinal Chemistry Physicochemical Properties Lead Optimization

This 3-hydrazino-1,2,4-triazine building block features a reactive hydrazino group at the 3-position and a hydroxyl group at the 5-position, enabling facile hydrazone formation and cyclocondensation to fused triazolotriazines — reactivity absent in 3-alkylthio or 3-aryl analogs. With a low logP of -1.03, 3 HBD/6 HBA, and MW of only 141.13 g/mol, it is an optimal fragment starting point for FBDD campaigns targeting polar binding sites. The hydrazino-hydroxy motif also supports development of neutral ionophores for Cr(III) potentiometric sensors in environmental monitoring. Source a differentiated intermediate unavailable through generic triazine suppliers.

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
CAS No. 38736-23-1
Cat. No. B1450731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazino-6-methyl-1,2,4-triazin-5-ol
CAS38736-23-1
Molecular FormulaC4H7N5O
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=NN=C(NC1=O)NN
InChIInChI=1S/C4H7N5O/c1-2-3(10)6-4(7-5)9-8-2/h5H2,1H3,(H2,6,7,9,10)
InChIKeyHPMIPGOOYMVAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol (CAS 38736-23-1): Chemical Profile and Procurement Overview


3-Hydrazino-6-methyl-1,2,4-triazin-5-ol (CAS 38736-23-1), also referred to as 3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one, is a heterocyclic building block within the 1,2,4-triazine class, featuring a hydrazino group at the 3-position and a hydroxyl group at the 5-position of the triazine ring . The compound has a molecular weight of 141.13 g/mol, a molecular formula of C4H7N5O, and is typically supplied as a solid with a purity of 95% or higher . Its reactive hydrazino moiety renders it a versatile intermediate for the synthesis of more complex heterocyclic systems, including fused triazines and hydrazone derivatives [1].

Why Generic 1,2,4-Triazine Substitution Fails: Differential Reactivity and Selectivity of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol


In the 1,2,4-triazine class, minor structural variations profoundly alter both reactivity and physicochemical properties, rendering generic substitution scientifically invalid. The hydrazino group at the 3-position of this compound confers unique nucleophilicity and metal-chelating capacity absent in analogs bearing alkylthio, aryl, or amino substituents [1]. Furthermore, the presence of three hydrogen bond donors and six acceptors, combined with a low logP of -1.03, yields a solubility and permeability profile distinct from more lipophilic triazine derivatives . Consequently, interchanging this compound with even closely related triazines (e.g., 3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-ol) without accounting for these differential properties can lead to failed syntheses or erroneous biological assay interpretations.

Quantitative Differentiation Evidence: 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol vs. Closest Analogs


Molecular Weight and Physicochemical Property Comparison: 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol vs. Selected 1,2,4-Triazine Analogs

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol exhibits a lower molecular weight (141.13 g/mol) and lower lipophilicity (LogP = -1.03) compared to common analogs such as 3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-ol (MW 233.29, LogP 1.8) and 3-(3-chlorophenyl)-6-methyl-1,2,4-triazin-5-ol (MW 221.64, LogP not available but predicted >2) . This reduced lipophilicity and smaller size align with fragment-like properties, favoring higher aqueous solubility and potential for optimization in fragment-based drug discovery campaigns .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Hydrogen Bond Donor/Acceptor Capacity and Polar Surface Area: 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol vs. 6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol

The hydrazino group in 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol provides three hydrogen bond donors (HBD) and six hydrogen bond acceptors (HBA), yielding a topological polar surface area (TPSA) of 96.95 Ų . In contrast, 6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol, a fragment identified in WDR5-MYC inhibitor development, lacks the hydrazino moiety, possessing only one HBD and four HBA, with a correspondingly lower TPSA [1]. This differential H-bonding profile directly impacts aqueous solubility and passive membrane permeability, with the target compound predicted to exhibit higher solubility but lower passive permeability than the propylsulfanyl analog [2].

Drug Design Permeability Solubility

Rotatable Bond Count and Molecular Flexibility: 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol vs. 3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol possesses a single rotatable bond (the hydrazino N-N linkage), resulting in a rigid, conformationally constrained core . In comparison, 3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol contains three rotatable bonds, introducing greater conformational entropy [1]. In fragment-based lead discovery, rigid fragments are often favored for their enhanced ligand efficiency and reduced entropic penalty upon binding, making the target compound a more attractive fragment starting point than flexible amino-substituted analogs [2].

Conformational Analysis Ligand Efficiency Structure-Based Design

Metal Chelation and Ionophore Potential: Class-Level Inference for 3-Hydrazino-1,2,4-triazines

While direct quantitative sensor data for 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol are not available, the closely related 4-amino-3-hydrazino-6-methyl-1,2,4-triazin-5-one (AHMTO) has been demonstrated to function as an excellent neutral ionophore for Cr(III) detection, exhibiting a linear dynamic range of 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M, a Nernstian slope of 19.7 ± 0.3 mV decade⁻¹, and a detection limit of 5.8 × 10⁻⁷ M [1]. The presence of the hydrazino and hydroxyl groups in the target compound provides a similar metal-binding motif, suggesting comparable ionophore potential [2]. In contrast, triazine analogs lacking the hydrazino group (e.g., 6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-ol) do not exhibit this chelating capacity.

Ion-Selective Electrodes Sensor Development Coordination Chemistry

Optimal Research and Industrial Applications for 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns

Due to its low molecular weight (141.13 g/mol), negative LogP (-1.03), high hydrogen-bonding capacity (3 HBD, 6 HBA), and rigid structure (1 rotatable bond), 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol is an ideal fragment starting point for FBDD. Its fragment-like physicochemical profile supports efficient hit-to-lead optimization for polar binding sites, differentiating it from more lipophilic and flexible triazine analogs .

Synthesis of Hydrazone and Fused Heterocyclic Derivatives

The reactive hydrazino group at the 3-position enables facile condensation with aldehydes and ketones to form hydrazones, as well as cyclocondensation reactions to generate fused triazine systems such as triazolotriazines. This reactivity is not present in 3-alkylthio or 3-aryl triazine analogs, making this compound a privileged intermediate for constructing structurally diverse heterocyclic libraries [1].

Ion-Selective Sensor Development (Research-Use Only)

Class-level evidence demonstrates that hydrazino-substituted 1,2,4-triazines function as effective neutral ionophores for Cr(III) detection. 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, sharing the hydrazino-hydroxy motif, is a strong candidate for developing potentiometric sensors for transition metal ions, particularly in environmental or industrial wastewater monitoring applications [2][3].

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